N-Chloro-p-toluenesulfonamide

Description

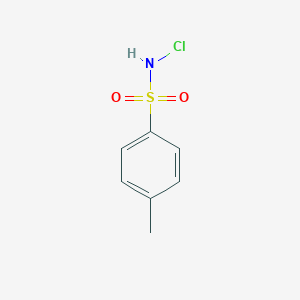

Structure

3D Structure

Properties

CAS No. |

144-86-5 |

|---|---|

Molecular Formula |

C7H8ClNO2S |

Molecular Weight |

205.66 g/mol |

IUPAC Name |

N-chloro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |

InChI Key |

NXTVQNIVUKXOIL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Other CAS No. |

144-86-5 |

Related CAS |

127-65-1 (hydrochloride salt) |

Origin of Product |

United States |

Foundational & Exploratory

The Oxidative Versatility of Chloramine-T: A Mechanistic Guide for Researchers

Introduction: Beyond a Simple Oxidant

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a reagent of remarkable versatility in the realm of synthetic and analytical chemistry.[1] Often categorized as a mild oxidizing agent, this classification belies the nuanced and pH-dependent reactivity that makes it a powerful tool for selective molecular transformations.[2][3] For researchers in drug development and organic synthesis, a deep understanding of its mechanism of action is paramount to harnessing its full potential, moving from predictable outcomes to innovative applications.

This guide provides an in-depth exploration of the core mechanisms governing Chloramine-T's role in oxidation reactions. We will dissect the generation of its active species, explore the kinetics and pathways of its reactions with key organic functional groups, and provide practical insights to inform experimental design. The narrative is structured to explain the causality behind its reactivity, ensuring that every protocol is a self-validating system grounded in established chemical principles.

The Heart of the Matter: Speciation of Chloramine-T in Aqueous Media

The oxidative power of Chloramine-T is not derived from the parent molecule itself, but from a dynamic equilibrium of several reactive species that form when it is dissolved in water. The distribution of these species is critically dependent on the pH of the medium, a factor that serves as the primary control lever for the researcher.[4]

In aqueous solution, Chloramine-T (TsNClNa, where Ts is the tosyl group, CH₃C₆H₄SO₂) hydrolyzes and disproportionates to form a cocktail of potent oxidants:

-

N-chloro-p-toluenesulfonamide (TsNHCl): The conjugate acid of Chloramine-T.

-

Dichloramine-T (TsNCl₂): A more potent oxidizing agent formed through disproportionation, favored under acidic conditions.[5]

-

Hypochlorous acid (HOCl): A key oxidizing and chlorinating agent released upon hydrolysis.[6][7][8]

-

Hypochlorite ion (OCl⁻): The conjugate base of hypochlorous acid, prevalent in neutral to alkaline solutions.[7]

The interplay between these species is a complex, pH-driven equilibrium. In strongly acidic media, the protonated form, TsNHCl, and Dichloramine-T (TsNCl₂) are significant.[3] As the pH increases towards neutral and alkaline conditions, the equilibrium shifts towards the generation of hypochlorous acid (HOCl) and its conjugate base, the hypochlorite ion (OCl⁻).[7] This pH-dependent speciation is the cornerstone of controlling the reagent's reactivity and selectivity.

Figure 1: pH-dependent equilibrium of active species from Chloramine-T.

Mechanistic Pathways in Oxidation Reactions

The diverse array of active species generated from Chloramine-T allows it to oxidize a wide range of organic functional groups. The specific mechanism is dictated by the nature of the substrate, the dominant active species (controlled by pH), and the presence of any catalysts.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes or ketones is a cornerstone application of Chloramine-T. The mechanism varies significantly with reaction conditions.

-

Acidic Media: In the presence of a strong acid, the reaction kinetics are often first-order with respect to both Chloramine-T and the alcohol, with a positive dependence on H⁺ concentration.[3] This suggests that the protonated species, such as protonated Chloramine-T (TsNH₂Cl⁺) or H₂OCl⁺, are the active oxidants. The proposed mechanism involves a rate-determining interaction of the active oxidant with the alcohol to form an alkyl hypochlorite intermediate, which then rapidly decomposes to the corresponding carbonyl compound.[3]

Figure 2: Proposed mechanism for alcohol oxidation by Chloramine-T in acid.

-

Catalytic Oxidation: The efficiency of alcohol oxidation can be significantly enhanced with catalysts. For instance, using a catalytic amount of indium(III) triflate allows for the efficient conversion of primary benzylic alcohols to aldehydes and secondary benzylic alcohols to ketones.[9] The catalyst likely activates the alcohol or the oxidant, facilitating the key oxidative step.

Oxidation of Aldehydes

In alkaline media, aldehydes are readily oxidized to their corresponding carboxylic acids. Kinetic studies show the reaction is typically first-order in both the aldehyde and Chloramine-T, and nearly first-order with respect to the hydroxide ion concentration.[10][11] This evidence points to a mechanism involving the interaction of the enolate anion of the aldehyde, formed in the basic medium, with an active species of Chloramine-T (such as HOCl or OCl⁻).[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjbphs.com [wjbphs.com]

- 3. Kinetics of oxidation of secondary alcohols by chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]

- 7. ias.ac.in [ias.ac.in]

- 8. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 9. Chloramine-T-Mediated Oxidation of Benzylic Alcohols Using Indium(III) Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

An In-Depth Technical Guide on the Synthesis and Characterization of N-Chloro-p-toluenesulfonamide (Chloramine-T)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T, is a versatile reagent with significant applications in organic synthesis, analytical chemistry, and as a disinfectant. Its efficacy stems from the ability to release active chlorine in a controlled manner. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Chloramine-T, grounded in established scientific principles and methodologies. We delve into the causality behind experimental choices, offering field-proven insights to ensure procedural success and data integrity.

Introduction: The Chemical Significance of Chloramine-T

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a stable, white crystalline solid that is soluble in water. It is a well-known oxidizing agent and a source of electrophilic chlorine. Its utility in chemical and pharmaceutical sciences is broad, ranging from its use as a mild disinfectant and antiseptic to a reagent in the synthesis of fine chemicals and pharmaceuticals. The controlled release of hypochlorite in aqueous solutions is central to its function, making it a safer and more manageable alternative to calcium hypochlorite or sodium hypochlorite.

The mechanism of its action often involves the transfer of a chloronium ion (Cl+) to a nucleophile or the formation of hypochlorous acid (HOCl) in aqueous media. This reactive chlorine species is responsible for its potent antimicrobial properties and its utility in various chemical transformations, including the oxidation of alcohols, aldehydes, and sulfides, as well as in cyclization and addition reactions.

Synthesis of N-Chloro-p-toluenesulfonamide (Chloramine-T)

The synthesis of Chloramine-T is a classic example of an N-chlorination reaction, typically involving the reaction of p-toluenesulfonamide with sodium hypochlorite. The following protocol is a well-established method that can be adapted for laboratory-scale synthesis.

Underlying Principles of the Synthesis

The reaction proceeds via the deprotonation of the sulfonamide nitrogen by the hydroxide ions present in the sodium hypochlorite solution, followed by the electrophilic attack of the resulting anion on the chlorine atom of hypochlorous acid. The choice of an alkaline medium is crucial as it facilitates the formation of the sulfonamide anion and stabilizes the N-chloro product.

Detailed Experimental Protocol

Materials:

-

p-Toluenesulfonamide

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, typically 5-6%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Dissolution of p-Toluenesulfonamide: In a beaker, dissolve a specific amount of p-toluenesulfonamide in an aqueous solution of sodium hydroxide. The alkali is used to form the sodium salt of the sulfonamide, which is more soluble in water.

-

Preparation of the Chlorinating Agent: Cool a commercial sodium hypochlorite solution in an ice bath. The low temperature is maintained to control the exothermicity of the reaction and to prevent the disproportionation of hypochlorite.

-

N-Chlorination Reaction: Slowly add the cooled sodium hypochlorite solution to the dissolved p-toluenesulfonamide solution with constant stirring. The reaction mixture is kept in an ice bath throughout the addition to ensure a controlled reaction.

-

Precipitation of Chloramine-T: After the complete addition of the hypochlorite solution, continue stirring the mixture for a designated period to ensure the completion of the reaction. The product, Chloramine-T, will precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitated Chloramine-T is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold distilled water to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from hot water.

-

Drying: The purified product is dried in a desiccator over a suitable drying agent, such as anhydrous calcium chloride, or in a vacuum oven at a low temperature to avoid decomposition.

Diagram: Synthesis Workflow of Chloramine-T

Caption: Workflow for the synthesis and purification of Chloramine-T.

Characterization of N-Chloro-p-toluenesulfonamide

The identity and purity of the synthesized Chloramine-T must be confirmed through a series of analytical techniques. This section outlines the key characterization methods.

Iodometric Titration for Active Chlorine Content

This is a classic and reliable method to determine the percentage of active chlorine in the synthesized product, which is a direct measure of its purity.

Principle: Chloramine-T liberates iodine when it reacts with potassium iodide in an acidic medium. The liberated iodine is then titrated against a standard solution of sodium thiosulfate using starch as an indicator.

Protocol:

-

Accurately weigh a small amount of the synthesized Chloramine-T and dissolve it in distilled water.

-

Add an excess of potassium iodide solution to the Chloramine-T solution.

-

Acidify the mixture with a dilute acid (e.g., acetic acid or sulfuric acid). The solution will turn a deep brown color due to the liberation of iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color fades to a pale yellow.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

The percentage of active chlorine can be calculated from the volume of sodium thiosulfate consumed.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in the synthesized compound.

3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to confirm the presence of the aromatic ring in the Chloramine-T molecule.

-

Expected Observation: Chloramine-T typically exhibits a characteristic absorption maximum in the UV region due to the π → π* transitions of the benzene ring.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in Chloramine-T.

-

Expected Peaks:

-

Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO2).

-

Bands associated with the aromatic C-H and C=C stretching vibrations.

-

A peak corresponding to the S-N stretching vibration.

-

The N-Cl stretch, which is often weaker and can be found in the lower frequency region of the spectrum.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of Chloramine-T.

-

¹H NMR:

-

A singlet for the methyl (CH3) protons.

-

A characteristic AA'BB' pattern (two doublets) for the aromatic protons of the p-substituted benzene ring.

-

-

¹³C NMR:

-

A signal for the methyl carbon.

-

Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons.

-

The carbon attached to the sulfur atom will have a characteristic chemical shift.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the synthesized Chloramine-T and to detect the presence of any impurities, such as unreacted p-toluenesulfonamide.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Standard and Sample Preparation: Prepare a standard solution of high-purity Chloramine-T and a solution of the synthesized product at known concentrations.

-

Chromatographic Conditions: Use a suitable reversed-phase column (e.g., C18). Set the flow rate, column temperature, and injection volume.

-

Detection: Use a UV detector set at a wavelength where Chloramine-T shows maximum absorbance.

-

Analysis: Inject the standard and sample solutions. The purity of the synthesized product can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Table 1: Summary of Characterization Data for Chloramine-T

| Analytical Technique | Parameter | Expected Result/Observation |

| Iodometric Titration | Active Chlorine Content | > 98% (for high-purity product) |

| Melting Point | Melting Point Range | 167-170 °C (with decomposition) |

| UV-Vis Spectroscopy | λmax | ~225 nm |

| IR Spectroscopy (cm⁻¹) | SO₂ stretch (asymmetric) | ~1320-1340 |

| SO₂ stretch (symmetric) | ~1150-1170 | |

| Aromatic C=C stretch | ~1450-1600 | |

| S-N stretch | ~930-950 | |

| ¹H NMR (ppm) | Methyl Protons (s) | ~2.4 |

| Aromatic Protons (d) | ~7.3 and ~7.8 | |

| HPLC | Purity | > 98% |

Safety and Handling

Chloramine-T is a strong oxidizing agent and should be handled with care. It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from combustible materials and strong acids.

Conclusion

The synthesis and characterization of N-Chloro-p-toluenesulfonamide (Chloramine-T) are fundamental procedures in many chemical and pharmaceutical laboratories. A thorough understanding of the underlying chemical principles and the application of a suite of analytical techniques are paramount to ensuring the synthesis of a high-purity product. The methodologies outlined in this guide provide a robust framework for researchers and scientists to confidently prepare and validate this important chemical reagent.

References

-

Campbell, M. M., & Johnson, G. (1978). Chloramine T and related N-halogeno-N-metallo reagents. Chemical Reviews, 78(1), 65-79. [Link]

-

Nayak, S. K., & Pradhan, S. (2015). A review on the chemistry and applications of chloramine-T. International Journal of Pharmaceutical Sciences and Research, 6(9), 3663. [Link]

N-Chloro-p-toluenesulfonamide (Chloramine-T): A Comprehensive Guide to Aqueous Solubility and Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T, is a versatile reagent widely employed as a mild oxidant, antiseptic, and disinfectant in both laboratory and industrial settings. Its efficacy is intrinsically linked to the release of active chlorine in aqueous media. However, the very reactivity that makes Chloramine-T useful also renders its aqueous solutions prone to degradation. A thorough understanding of its solubility parameters and stability profile is therefore paramount for ensuring reproducible and reliable results in research and development. This technical guide provides an in-depth analysis of the factors governing the solubility and stability of Chloramine-T in aqueous solutions, offering field-proven insights and validated protocols for its preparation, handling, and quality control.

Introduction: The Chemical Nature of Chloramine-T

Chloramine-T (sodium salt of N-chloro-p-toluenesulfonamide) is an organic compound typically available as a white, crystalline trihydrate powder (C₇H₇ClNO₂S·Na·3H₂O).[1][2] It acts as a source of electrophilic chlorine, and its reactivity in aqueous solutions is analogous to that of sodium hypochlorite.[2][3] Upon dissolution in water, Chloramine-T hydrolyzes to release hypochlorous acid (HOCl), the primary active agent, and p-toluenesulfonamide (p-TSA), its main degradation product.[3][4]

This equilibrium is the cornerstone of its utility. However, the inherent instability of the N-Cl bond means that aqueous solutions of Chloramine-T have a finite shelf-life, which is significantly influenced by environmental conditions.[5] This guide dissects these critical parameters to empower the researcher with the knowledge to control them effectively.

Aqueous Solubility Profile

A clear understanding of a reagent's solubility is the first step in formulating a reliable experimental protocol. Chloramine-T exhibits good solubility in water, which is a key advantage for its diverse applications. However, it is practically insoluble in non-polar organic solvents.

The causality behind this is its ionic nature. As a sodium salt, Chloramine-T readily dissociates in a polar solvent like water, but not in non-polar media such as benzene or ether. While it can dissolve in alcohols, this is often accompanied by decomposition, making alcohol an unsuitable solvent for stock solutions.[1][6]

Table 1: Solubility Data for Chloramine-T

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 15% (w/v) or 150 g/L | [1] |

| Water | 25 | >100 g/L (hydrate form) | [2] |

| Benzene | Ambient | Insoluble | [1][6][7] |

| Chloroform | Ambient | Insoluble | [1][6][7] |

| Ether | Ambient | Insoluble | [1][6][7] |

| 95% Alcohols | 20 | 7.5% (with decomposition) | [1] |

Aqueous Stability and Degradation Pathways

The stability of Chloramine-T solutions is not absolute; it is a dynamic state influenced by a triad of critical factors: pH, temperature, and light. Even freshly prepared aqueous solutions will contain a small amount (~5%) of the degradation product, p-TSA, highlighting the importance of understanding and controlling the degradation kinetics.[4]

The Dominant Influence of pH

The pH of the aqueous medium is the most critical determinant of Chloramine-T's stability. The underlying chemistry involves a series of pH-dependent equilibria. Aqueous solutions of Chloramine-T are naturally slightly basic, typically around pH 8.5.[2]

-

Alkaline Conditions (pH > 9): In strongly alkaline media, Chloramine-T solutions exhibit their highest stability, remaining potent even at elevated temperatures of up to 60°C.[8][9] This is the recommended pH range for preparing stock solutions intended for storage.

-

Strongly Acidic Conditions (pH < 2): In strong non-reducing acids like sulfuric or perchloric acid (0.2-2 M), solutions also show good stability at room temperature (25-30°C).[8][9] However, the presence of reducible anions, such as chloride from HCl, leads to rapid degradation as the Chloramine-T oxidizes the chloride to chlorine gas.[8][9]

-

Mildly Acidic to Neutral Conditions (pH 2.65 – 5.65): This pH range represents the zone of maximum instability. A reproducible loss of oxidative capacity is observed, peaking at pH 4.7.[8][9] This is attributed to a side-reaction where Chloramine-T (monochloramine-T) undergoes partial disproportionation to form the more unstable dichloramine-T and its primary degradation product, p-toluenesulfonamide.[8][9]

Degradation Pathway Visualization

The degradation of Chloramine-T in water is not a single reaction but a network of equilibria. The primary pathway involves hydrolysis to its parent sulfonamide and hypochlorous acid, which provides the disinfecting action. A secondary, pH-dependent pathway involves disproportionation.

Caption: Key degradation pathways of Chloramine-T in aqueous solution.

The Impact of Temperature and Light

As with most chemical reactions, temperature accelerates the degradation of Chloramine-T.

-

Temperature: Aqueous solutions are generally stable below 60°C, especially under alkaline conditions.[1] However, decomposition rates increase significantly above 70°C.[1] For maximal stability, refrigeration is recommended.

-

Light: Photodegradation can also contribute to the loss of potency. A 1% solution can remain over 90% stable for several months if it is protected from direct sunlight and maintained at a moderate temperature.[1]

Expert Insight: The causality is clear: both heat and UV light provide the activation energy needed to overcome the energy barrier for the cleavage of the N-Cl bond, accelerating the hydrolysis and other decomposition reactions. Therefore, the combined use of amber glass or opaque containers and refrigerated storage is a simple, field-proven method to significantly extend the working life of your solutions.

Self-Validating Protocols for Solution Preparation and Quality Control

A protocol is only as good as its validation. The following methodologies are designed as self-validating systems, where the rationale for each step is explained, ensuring both accuracy and trustworthiness.

Protocol: Preparation of a Standard 0.1 N Chloramine-T Stock Solution

This protocol details the preparation of a stock solution with maximized stability, suitable for use as a titrant or a concentrated stock for further dilutions.

Methodology:

-

Weighing: Accurately weigh approximately 14.1 g of Chloramine-T trihydrate (M.W. 281.69 g/mol ).

-

Rationale: This amount is calculated for a 0.1 N solution, where the equivalent weight is half the molecular weight (as it's a two-electron transfer). Precision in weighing is critical for accuracy.

-

-

Dissolution: Transfer the powder to a 1000 mL volumetric flask. Add approximately 500 mL of high-purity water (e.g., Type I or LC-grade).

-

Alkalinization (Optional but Recommended): Add 1-2 pellets of sodium hydroxide to raise the pH to >9.

-

Mixing: Swirl the flask gently until all the solid has dissolved completely. Do not heat to expedite dissolution, as this will cause degradation.[1]

-

Dilution to Volume: Once dissolved, bring the solution to the 1000 mL mark with high-purity water. Stopper the flask and invert it several times to ensure homogeneity.

-

Storage: Immediately transfer the solution to a clean, well-stoppered amber glass bottle. Store in a refrigerator at 2-8°C.[7]

-

Rationale: This combines protection from light and low temperature to minimize degradation, ensuring the solution's titer remains stable for a longer period.[1]

-

Protocol: Standardization by Iodometric Titration

A prepared solution must be standardized to determine its exact concentration. Iodometric titration is a robust and reliable method for this purpose.

Methodology:

-

Sample Preparation: Pipette 25.00 mL of the prepared Chloramine-T solution into a 250 mL conical flask.

-

Acidification: Add 10 mL of 10% (w/v) potassium iodide (KI) solution, followed by 10 mL of 2 N sulfuric acid.

-

Causality: In an acidic medium, Chloramine-T quantitatively oxidizes iodide ions (I⁻) to iodine (I₂). The reaction is: CH₃C₆H₄SO₂NCl⁻ + 2I⁻ + 2H⁺ → CH₃C₆H₄SO₂NH₂ + I₂ + Cl⁻

-

-

Titration: Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

-

Rationale: The titration should be performed promptly to prevent loss of iodine through volatilization or air oxidation of iodide.

-

-

Endpoint Detection: When the solution turns a pale yellow (straw color), add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Rationale: Starch forms a reversible, intensely colored complex with iodine, providing a very sharp and easily detectable endpoint.

-

-

Completion: Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely, leaving a colorless solution.

-

Calculation: Record the volume of sodium thiosulfate used. The normality of the Chloramine-T solution is calculated as: N_CAT = (V_Thio × N_Thio) / V_CAT Where V is volume and N is normality.

Workflow for Stability Assessment

For critical applications, such as in drug development, a formal stability study may be required. A stability-indicating HPLC method is the gold standard for this, as it can simultaneously quantify the parent compound (Chloramine-T) and its primary degradation product (p-TSA).[4]

Caption: A typical experimental workflow for assessing aqueous stability.

Conclusion

While aqueous solutions of N-Chloro-p-toluenesulfonamide are inherently unstable, their degradation is a predictable process that can be effectively managed. The stability of Chloramine-T is maximized under cool (2-8°C), dark, and strongly alkaline (pH > 9) conditions. Conversely, exposure to light, temperatures above 60°C, and mildly acidic pH (especially around 4.7) will significantly accelerate decomposition. For all quantitative applications, it is imperative to standardize solutions shortly after preparation and to re-standardize them regularly. By implementing the scientifically-grounded protocols and handling procedures outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their results.

References

- This citation is intentionally left blank for form

- Mahadevappa, D. S., & Naidu, H. M. K. (1976). Stability characteristics of aqueous chloramine-T solutions. Talanta, 23(4), 320-321. (Note: A direct URL is not available, but the reference is widely cited and can be found through academic search engines).

-

PlumX Metrics. Stability characteristics of aqueous chloramine-T solutions. Elsevier. [Link]

-

OptiShield. (n.d.). Data Sheet/Chloramine-T. [Link]

-

Ataman Kimya. (n.d.). N-CHLORO-P-TOLUENESULFONAMIDE. [Link]

-

Wikipedia. (n.d.). Chloramine-T. [Link]

-

ChemBK. (n.d.). N-Chloro-p-toluenesulfonamide, sodium salt. [Link]

-

Dawson, V. K., & Davis, R. A. (1997). Liquid chromatographic determination of chloramine-T and its primary degradation product, p-toluenesulfonamide, in water. Journal of AOAC International, 80(2), 316-320. [Link]

- This citation is intentionally left blank for form

-

National Center for Biotechnology Information. (n.d.). Chloramine-T. PubChem Compound Database. [Link]

-

International Agency for Research on Cancer. (2004). Chloramine. In Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. [Link]

- Schmahl, G., & Mehlhorn, H. (1990). Toxicological stabilization of chloramine t.

-

Organic Chemistry Portal. (n.d.). Chloramine-T, N-chloro tosylamide sodium salt. [Link]

Sources

- 1. shop.optitemp.com [shop.optitemp.com]

- 2. Chloramine-T - Wikipedia [en.wikipedia.org]

- 3. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. WO1990012505A1 - Toxicological stabilization of chloramine t - Google Patents [patents.google.com]

- 6. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Stability characteristics of aqueous chloramine-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PlumX [plu.mx]

An In-Depth Technical Guide to the Chemical Structure and Reactivity of Chloramine-T

This guide provides an in-depth exploration of Chloramine-T, a versatile reagent widely utilized by researchers, scientists, and drug development professionals. We will delve into its core chemical structure, elucidate its reactivity, and provide practical, field-proven insights into its diverse applications.

Introduction: The Versatility of Chloramine-T

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a multifaceted organic compound available as a white, crystalline powder in both anhydrous and trihydrate forms.[1][2] Its enduring relevance in the scientific community stems from its role as a stable, cost-effective, and versatile reagent.[1][3] Chloramine-T serves as a potent source of electrophilic chlorine and nitrogen anions, enabling a wide array of chemical transformations, including oxidations, chlorinations, and aminations.[2][3] Its utility is further enhanced by its efficacy across a broad pH spectrum, from acidic to alkaline conditions.[3] This guide will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on the underlying mechanisms and practical experimental considerations.

Chemical Structure and Physicochemical Properties

The chemical formula for Chloramine-T is CH₃C₆H₄SO₂NClNa.[1] It is composed of a chloramine moiety attached to a toluenesulfonamide backbone.[4] This unique structure is the foundation of its chemical reactivity.

Below is a visual representation of the chemical structure of Chloramine-T:

Caption: Generalized synthesis workflow for Chloramine-T.

Reactivity and Mechanisms

The reactivity of Chloramine-T is primarily attributed to the electrophilicity of the chlorine atom and the stability of the resulting sulfonamide anion. [2]In aqueous solutions, it can hydrolyze to form hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. [4]

As an Oxidizing Agent

Chloramine-T is a versatile oxidizing agent capable of oxidizing a wide range of organic and inorganic compounds. [3][4]For instance, it can oxidize hydrogen sulfide to sulfur and mustard gas to a harmless crystalline sulfimide. [1]In biochemical applications, it can oxidize amino acids such as cysteine and methionine, which can alter the structure and function of proteins. [4] The general mechanism of oxidation by Chloramine-T in an aqueous medium is illustrated below:

Caption: Generalized oxidation mechanism of Chloramine-T.

As a Chlorinating Agent

Chloramine-T serves as an effective chlorinating agent, capable of introducing chlorine atoms into various molecules. [4]This property is particularly useful in the synthesis of chlorinated organic compounds. [4]In biochemical assays, it is used for the chlorination of tyrosine residues in proteins. [4]

Applications in Organic Synthesis, Analytical Chemistry, and Disinfection

Chloramine-T's versatility makes it a valuable tool in various scientific disciplines.

Organic Synthesis

In organic synthesis, Chloramine-T is widely used as a reagent for various transformations. [1]It is commonly employed as a cyclizing agent in the synthesis of heterocycles like aziridines, oxadiazoles, isoxazoles, and pyrazoles. [1] Experimental Protocol: Oxidation of an Alcohol to an Aldehyde

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Chloramine-T, catalyzed by silica gel-DABCO. [5]

-

Reaction Setup: In a round-bottom flask, suspend silica gel and 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent (e.g., dichloromethane).

-

Addition of Reactants: Add the primary alcohol to the suspension and stir the mixture at room temperature.

-

Initiation of Oxidation: Add Chloramine-T to the reaction mixture in portions over a specified period.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with a saturated solution of sodium thiosulfate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired aldehyde.

Analytical Chemistry

In analytical chemistry, Chloramine-T is utilized as a reagent for the quantitative determination of various substances. [4]For example, in iodometric titrations, it is used to liberate iodine from iodide solutions, which can then be quantified. [4] Experimental Protocol: Potentiometric Titration of a Thiol

This protocol outlines a general procedure for the potentiometric titration of a thiol solution using Chloramine-T. [6]

-

Sample Preparation: Place a known volume of the thiol solution (e.g., 2-10 mL) into a 100 mL titration cell and dilute with 50 mL of deionized water.

-

Titration Setup: Immerse a platinum indicator electrode and a reference electrode (e.g., calomel or Ag/AgCl) in the solution. Connect the electrodes to a potentiometer.

-

Titration: Titrate the thiol solution with a standardized solution of Chloramine-T, adding the titrant in small increments.

-

Endpoint Detection: Record the potential after each addition of the titrant. The endpoint is determined from the inflection point of the titration curve (a plot of potential versus volume of titrant).

Disinfection

Chloramine-T is a broad-spectrum biocide used as a disinfectant and antiseptic. [7][8]Its mechanism of action against bacteria involves oxidative damage to cellular components, chlorination of biomolecules, and inhibition of essential enzymes. [8]When dissolved in water, it releases hypochlorous acid and other reactive chlorine species that disrupt the cell walls and membranes of microorganisms, leading to their death. [7]

Safety and Handling

Chloramine-T is a hazardous substance and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. In case of inadequate ventilation, use a respiratory protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in well-ventilated areas.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

-

Accidental Release: In case of a spill, wear appropriate PPE. Scoop up the spilled solid and place it in a suitable container for disposal. Do not let the product enter drains.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Chloramine-T's unique chemical structure underpins its diverse reactivity as a potent oxidizing and chlorinating agent. Its stability, affordability, and versatility have solidified its position as an indispensable reagent in organic synthesis, analytical chemistry, and disinfection. A thorough understanding of its properties, reaction mechanisms, and safe handling practices is paramount for its effective and responsible utilization in research and development.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramine T? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chloramine-T, N-chloro tosylamide sodium salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloramine-T. Retrieved from [Link]

-

Sowmya, P. T., et al. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. Australian Journal of Chemistry, 74(10), 735-756. Retrieved from [Link]

-

Canals, A., et al. (2014). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. Environmental Science and Pollution Research, 21(1), 320-330. Retrieved from [Link]

-

Gowda, B. T., & Mahadevappa, D. S. (1983). Analytical Applications of Chloramine-T. Journal of Chemical Education, 60(5), 399. Retrieved from [Link]

-

Bloom Tech. (2023, December 5). What is the synthesis of Chloramine-T? Retrieved from [Link]

-

Campbell, M. M., & Johnson, G. (1978). Chloramine T and related N-halogeno-N-metallo reagents. Chemical Reviews, 78(1), 65-79. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Chloramine T used for? Retrieved from [Link]

-

PapChem Lifesciences. (n.d.). Chloramine-T (CAS 7080-50-4). Retrieved from [Link]

-

Blog. (2025, August 25). What is the mechanism of action of Chloramine T against bacteria? Retrieved from [Link]

-

Sowmya, P. T., et al. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ConnectSci, Australian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Chloramine-T - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 5. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is Chloramine T used for? [synapse.patsnap.com]

- 8. What is the mechanism of action of Chloramine T against bacteria? - Blog [nuomengchemical.com]

Chloramine-T: A Dual-Mechanism Approach to Antimicrobial Efficacy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, has been a long-standing agent in disinfection and antisepsis. Its sustained efficacy is rooted in a multifaceted antimicrobial mechanism that combines the potent actions of both oxidation and chlorination. Unlike compounds that rely on a single mode of action, Chloramine-T’s dual attack strategy compromises microbial viability through distinct yet synergistic pathways. This guide provides a detailed exploration of these core mechanisms, offering both the theoretical underpinnings and the practical, self-validating experimental protocols required to investigate and quantify its effects. By understanding the causality behind its biocidal action, researchers can better leverage its properties in drug development and microbial control strategies.

The Chemical Foundation of a Dual-Action Biocide

Chloramine-T's versatility as an antimicrobial agent stems from its unique chemical structure. In aqueous solution, it acts as a reservoir for active chlorine, releasing it through two primary, concentration and pH-dependent pathways. This controlled release is fundamental to its dual mechanism.[1][2]

When dissolved in water, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl), a powerful but short-lived oxidizing agent, and p-toluenesulfonamide.[3] Concurrently, the intact Chloramine-T molecule can engage in direct electrophilic reactions, transferring a chlorine atom (Cl⁺) to nucleophilic biological targets.[3] This dynamic equilibrium between hydrolysis-driven oxidation and direct chlorination forms the basis of its potent antimicrobial activity.

Caption: Dual reaction pathways of Chloramine-T in an aqueous environment.

Mechanism I: The Oxidative Assault

The first arm of Chloramine-T's attack is mediated by the release of hypochlorous acid and other reactive chlorine species (RCS), which are potent oxidizing agents.[1] This mechanism is characterized by a rapid and indiscriminate attack on a wide array of vital microbial biomolecules.

Primary Targets: Sulfur-Containing Amino Acids and Protein Integrity

The primary targets of this oxidative burst are the sulfur-containing amino acids, cysteine and methionine, which are critical components of microbial proteins.[1][4] The sulfhydryl (-SH) group of cysteine and the thioether of methionine are readily oxidized.

-

Causality: Oxidation of these residues leads to irreversible conformational changes in proteins. For enzymes, this often means the destruction of the active site, rendering the enzyme non-functional and halting essential metabolic pathways.[1] For structural proteins, this damage compromises the physical integrity of the cell wall and membrane, leading to lysis.

Secondary Targets: Lipids and Nucleic Acids

While proteins are the primary target, the oxidative power of HOCl also extends to lipids and nucleic acids.[2] Lipid peroxidation can destabilize microbial membranes, increasing their permeability and leading to leakage of cellular contents. Oxidative damage to DNA and RNA can introduce strand breaks and base modifications, disrupting replication and transcription.

Mechanism II: The Covalent Chlorination Attack

Distinct from its oxidative action, Chloramine-T can also function as a direct chlorinating agent, covalently attaching a chlorine atom to biological molecules.[1][3] This process forms stable N-chloro or C-chloro derivatives (chloramines), which fundamentally alter the function of the target molecule.

Protein Chlorination: Beyond Oxidation

Chloramine-T can directly transfer its electrophilic chlorine to nucleophilic sites on amino acid side chains, such as the nitrogen in lysine and histidine residues or the aromatic ring of tyrosine.[3][5]

-

Causality: This covalent modification is not merely damage; it is a functional alteration. The formation of a stable N-chloramine on a protein can create a long-lived oxidant capable of propagating further damage.[5] The chlorination of a tyrosine residue, for example, can disrupt protein-protein interactions and signaling pathways that rely on tyrosine phosphorylation.

Nucleic Acid Chlorination: A Genotoxic Endpoint

The nitrogenous bases within DNA and RNA are also susceptible to direct chlorination.[1] This modification can disrupt the hydrogen bonding essential for correct base pairing.

-

Causality: The chlorination of DNA bases can lead to mispairing during replication, resulting in mutations.[1] Significant damage can stall replication forks and trigger programmed cell death or apoptosis, ensuring the microbe cannot propagate.[1]

Caption: The dual antimicrobial mechanisms of Chloramine-T targeting key cellular components.

Antimicrobial Efficacy: Quantitative Data

The dual-action mechanism of Chloramine-T translates to broad-spectrum efficacy against a range of pathogenic microorganisms. The following table summarizes representative data on its effectiveness.

| Microorganism | Type | Efficacy Metric | Concentration / Condition | Contact Time | Reference(s) |

| Candida albicans | Fungus (Yeast) | MIC | 1.38 - 5.54 mmol/L | 24-48 hours | [6] |

| Candida glabrata | Fungus (Yeast) | MIC | 0.69 - 5.54 mmol/L | 24-48 hours | [6] |

| Staphylococcus aureus | Gram-positive Bacteria | Bactericidal | 200 ppm (0.71 mmol/L) | 5-20 minutes | [7] |

| MRSA | Gram-positive Bacteria | Bactericidal | 200 ppm (0.71 mmol/L) | 5-20 minutes | [7] |

| Enterococcus faecalis (VRE) | Gram-positive Bacteria | Bactericidal | 200 ppm (0.71 mmol/L) | 5-20 minutes | [7] |

| Escherichia coli | Gram-negative Bacteria | Bactericidal | 300 ppm (1.06 mmol/L) | 3-5 minutes | [7] |

| Legionella pneumophila (planktonic) | Gram-negative Bacteria | Effective | < 0.1% (1000 ppm) | Not specified | [8] |

| Legionella pneumophila (sessile/biofilm) | Gram-negative Bacteria | Effective | > 0.3% (3000 ppm) | Not specified | [8] |

Note: MIC (Minimum Inhibitory Concentration). ppm (parts per million). Efficacy can be influenced by factors such as pH, temperature, and organic load.

Experimental Validation: Protocols and Workflows

To dissect and validate the dual antimicrobial mechanisms of Chloramine-T, a series of targeted, self-validating assays must be employed. Each protocol is designed to isolate and quantify one aspect of the compound's activity.

Workflow for Assessing Dual-Mechanism Action

Caption: Experimental workflow to validate the dual mechanisms of Chloramine-T.

Protocol 1: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol validates the oxidative damage mechanism by measuring the generation of ROS within microbial cells upon exposure to Chloramine-T. It utilizes the cell-permeant probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle & Self-Validation: DCFH-DA is non-fluorescent but is cleaved by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] The increase in fluorescence is directly proportional to the level of intracellular ROS. The protocol is self-validating through the use of an untreated negative control (baseline ROS) and a potent oxidant like H₂O₂ as a positive control.

-

-

Culture Preparation: Grow a liquid culture of the target microorganism (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS), pH 7.4. Resuspend the pellet in PBS to a final OD₆₀₀ of ~0.5.

-

Probe Loading: Add DCFH-DA to the bacterial suspension to a final concentration of 5-10 µM. Incubate in the dark at 37°C for 30-60 minutes to allow for probe uptake and deacetylation.

-

Washing: Centrifuge the cells to remove excess extracellular probe. Wash once with PBS and resuspend in fresh PBS.

-

Treatment: Aliquot the cell suspension into a 96-well black, clear-bottom microplate. Add Chloramine-T to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x MIC). Include wells for a negative control (PBS only) and a positive control (e.g., 100 µM H₂O₂).

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity at timed intervals (e.g., every 5 minutes for 60 minutes) with excitation at ~485-504 nm and emission at ~525-529 nm.[10]

-

Data Analysis: Subtract the background fluorescence of wells without cells. Normalize the fluorescence intensity of treated samples to the untreated control at each time point.

-

Protocol 2: Quantification of Protein Sulfhydryl (-SH) Group Oxidation

This protocol provides further evidence of oxidative damage by quantifying the reduction of free sulfhydryl groups in microbial proteins using Ellman's Reagent (DTNB).

-

Principle & Self-Validation: DTNB reacts with free sulfhydryl groups to produce a yellow-colored anion (TNB²⁻), which has a strong absorbance at 412 nm.[11] A decrease in absorbance in Chloramine-T treated samples compared to controls indicates the oxidation and loss of available -SH groups. A standard curve created with a known -SH compound like cysteine ensures accurate quantification.

-

-

Cell Lysate Preparation: Treat a concentrated microbial culture with Chloramine-T (and controls) for a defined period. Harvest cells by centrifugation, wash with PBS, and resuspend in lysis buffer. Lyse the cells using sonication or a chemical lysing agent on ice. Clarify the lysate by centrifugation to remove cell debris.

-

Protein Quantification: Determine the total protein concentration of each lysate sample using a standard method (e.g., Bradford or BCA assay).

-

Standard Curve: Prepare a set of standards using Cysteine or reduced Glutathione (0 to 1.5 mM) in the reaction buffer (0.1 M sodium phosphate, pH 8.0).

-

Reaction: In a 96-well plate, add 50 µL of each standard or an equivalent amount of protein from each lysate sample. Add 100 µL of reaction buffer.

-

Initiate Reaction: Add 10 µL of Ellman's Reagent solution (4 mg/mL in reaction buffer) to each well.

-

Incubation & Measurement: Mix and incubate at room temperature for 15 minutes. Measure the absorbance at 412 nm.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of -SH groups in each sample. Express the results as nmol of -SH per mg of total protein.

-

Protocol 3: Mass Spectrometric Identification of Protein Chlorination

This protocol provides definitive proof of the direct chlorination mechanism by identifying the covalent adduction of chlorine to specific amino acid residues, such as 3-chlorotyrosine.

-

Principle & Self-Validation: Mass spectrometry (MS) can identify molecules based on their precise mass-to-charge ratio. The addition of a chlorine atom to a tyrosine residue results in a predictable mass shift (+33.9 Da for ³⁵Cl).[13] Comparing the peptide maps of proteins from treated vs. untreated cells allows for the unambiguous identification of this modification. The high specificity of MS serves as its own validation.

-

Methodology (Principles): [3][14][15]

-

Sample Preparation: Expose the target microbe or purified protein to Chloramine-T. Extract the total protein content.

-

Protein Digestion: Denature the proteins and digest them into smaller peptides using a specific protease, typically trypsin.

-

Chromatographic Separation: Separate the complex mixture of peptides using high-performance liquid chromatography (HPLC), which separates peptides based on their physicochemical properties.

-

Mass Spectrometry Analysis (LC-MS/MS): The separated peptides are introduced into a tandem mass spectrometer.

-

MS1 Scan: The instrument first measures the mass-to-charge ratio of all intact peptides eluting from the HPLC.

-

MS2 Fragmentation: The instrument selects peptides of interest (including those with the expected mass shift for chlorination) and fragments them. It then measures the mass of the resulting fragments.

-

-

Data Analysis: Use specialized software to search the fragmentation data (MS2 spectra) against a protein database. The software will identify peptide sequences and pinpoint the exact location of the 3-chlorotyrosine modification based on the fragment masses.

-

Conclusion

The antimicrobial power of Chloramine-T is not attributable to a single action but to a synergistic dual mechanism of oxidative damage and direct chlorination. The release of reactive chlorine species leads to widespread oxidative stress, critically damaging proteins and lipids, while the direct transfer of chlorine atoms covalently modifies and functionally disables key biomolecules like enzymes and nucleic acids. This two-pronged assault makes it a highly effective and broad-spectrum biocide. For researchers in drug development and microbiology, understanding these distinct pathways is crucial. The experimental protocols outlined herein provide a robust framework for quantifying each mechanistic contribution, enabling a deeper, evidence-based appreciation of this versatile antimicrobial agent and facilitating its intelligent application in future technologies.

References

-

Patsnap Synapse. (2024). What is the mechanism of Chloramine T? [Online]. Available at: [Link]

-

Blog. (2025). What is the mechanism of action of Chloramine T against bacteria? [Online]. Available at: [Link]

-

Al-Hakami, A. M., et al. (2020). Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells. PubMed Central. [Online]. Available at: [Link]

-

Al-Hakami, A. M., et al. (2020). Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells. PubMed Central. [Online]. Available at: [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Institutes of Health. [Online]. Available at: [Link]

-

Selkon, J. B., et al. (2002). Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. PubMed. [Online]. Available at: [Link]

-

Patsnap Synapse. (2024). What is Chloramine T used for? [Online]. Available at: [Link]

-

Crow, B. S., et al. (2021). Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine. CDC Stacks. [Online]. Available at: [Link]

-

Hazell, S. L., & Davies, M. J. (1996). Reaction of protein chloramines with DNA and nucleosides: evidence for the formation of radicals, protein-DNA cross-links and DNA fragmentation. PubMed. [Online]. Available at: [Link]

-

Deborde, M., & von Gunten, U. (2008). Reactions of chlorine with inorganic and organic compounds during water treatment--kinetics and mechanisms: a critical review. PubMed Central. [Online]. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental. [Online]. Available at: [Link]

-

Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. [Online]. Available at: [Link]

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Online]. Available at: [Link]

-

Rogowska-Wrzesinska, A., et al. (2019). Analysis of protein chlorination by mass spectrometry. PubMed Central. [Online]. Available at: [Link]

-

Sanli-Yurtdas, O., & Barlas, H. (2006). Studies on the efficacy of Chloramine T trihydrate (N-chloro-p-toluene sulfonamide) against planktonic and sessile populations of different Legionella pneumophila strains. PubMed. [Online]. Available at: [Link]

-

Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Online]. Available at: [Link]

-

Thomas, P. D., et al. (2014). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. National Institutes of Health. [Online]. Available at: [Link]

-

Singh, S. P., et al. (2013). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). PubMed Central. [Online]. Available at: [Link]

-

Caputo, G. A., et al. (2024). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. [Online]. Available at: [Link]

-

Lin, K.-H., et al. (2016). Analysis of Chlorination, Nitration, and Nitrosylation of Tyrosine and Oxidation of Methionine and Cysteine in Hemoglobin from Type 2 Diabetes Mellitus Patients by Nanoflow Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. [Online]. Available at: [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Evaluation of biocidal efficacy of Chloramine T trihydrate on planktonic and sessile bacteria in a model cooling tower water system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the efficacy of Chloramine T trihydrate (N-chloro-p-toluene sulfonamide) against planktonic and sessile populations of different Legionella pneumophila strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-Chloro-p-toluenesulfonamide (Chloramine-T): A Versatile Catalyst for Modern Organic Synthesis

Introduction: Re-evaluating a Classic Reagent as a Modern Catalyst

N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T (CAT), is a readily available, inexpensive, and stable solid reagent. For decades, it has been widely recognized as a source of electrophilic chlorine and a mild oxidizing agent. However, its utility in contemporary organic synthesis extends far beyond these traditional roles. Recent research has illuminated the multifaceted nature of Chloramine-T, showcasing its efficacy as a powerful catalyst for a diverse array of organic transformations, including multicomponent reactions and the synthesis of valuable heterocyclic scaffolds.

This technical guide provides an in-depth exploration of Chloramine-T's catalytic applications, moving beyond a simple recitation of protocols to elucidate the underlying mechanistic principles that govern its reactivity. By understanding the "why" behind the experimental choices, researchers and drug development professionals can unlock the full potential of this versatile reagent. The protocols presented herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for seamless integration into synthetic workflows.

The Catalytic Heart of Chloramine-T: A Mechanistic Overview

The catalytic prowess of Chloramine-T stems from its ability to act as a source of both an electrophilic chlorine cation ([Cl+]) and a nitrogen anion, as well as its capacity to generate other reactive species in situ. In aqueous or protic media, Chloramine-T can hydrolyze to produce hypochlorous acid (HOCl) and p-toluenesulfonamide. This in-situ generation of reactive species is central to its catalytic activity in many transformations. Furthermore, the sulfonamide backbone lends stability to the reagent and influences its reactivity profile.

Application I: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic synthesis, providing access to dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry. Chloramine-T has emerged as a highly efficient and environmentally benign catalyst for this transformation.

Mechanistic Rationale: The Role of In-Situ Acid Generation

The catalytic action of Chloramine-T in the Biginelli reaction is attributed to its ability to generate a Brønsted acid in situ. Upon reaction with trace amounts of moisture or the alcoholic solvent, Chloramine-T releases p-toluenesulfonamide, a weak acid, and hypochlorous acid. This mild acidic environment is sufficient to activate the aldehyde carbonyl group, facilitating the key iminium ion formation, which is the rate-determining step of the reaction.

Caption: Proposed mechanism for the Chloramine-T catalyzed Biginelli reaction.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is adapted from a demonstrated efficient and simple methodology for the synthesis of 3,4-dihydropyrimidinone derivatives.

Materials:

-

4-Methoxybenzaldehyde (1 mmol, 136 mg)

-

Ethyl acetoacetate (1 mmol, 130 mg)

-

Urea (1.5 mmol, 90 mg)

-

Chloramine-T (20 mol%, 45 mg)

-

Ethanol (5 mL)

Procedure:

-

In a 25 mL round-bottom flask, combine 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and Chloramine-T in ethanol.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, pour the reaction mixture into crushed ice.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with cold water and dry.

-

Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Data Summary: Scope of the Chloramine-T Catalyzed Biginelli Reaction

The protocol is applicable to a wide range of substituted aromatic aldehydes, affording good to excellent yields in short reaction times.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 95 |

| 3 | 4-Nitrobenzaldehyde | 4-(4-nitrophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 90 |

| 4 | 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 94 |

| 5 | 3-Nitrobenzaldehyde | 4-(3-nitrophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 88 |

Application II: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is the most common route to their synthesis. Chloramine-T serves as an efficient catalyst for this transformation, promoting the reaction under mild conditions.

Mechanistic Rationale: Electrophilic Activation

Similar to the Biginelli reaction, Chloramine-T's catalytic role in quinoxaline synthesis involves the activation of the dicarbonyl compound. The in-situ generated acidic species protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 1,2-diamine. This is followed by a second intramolecular condensation and subsequent aromatization to yield the quinoxaline ring system.

Caption: Catalytic cycle for the synthesis of quinoxalines using Chloramine-T.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

Benzil (1 mmol, 210 mg)

-

o-Phenylenediamine (1 mmol, 108 mg)

-

Chloramine-T (10 mol%, 23 mg)

-

Ethanol (10 mL)

Procedure:

-

To a solution of benzil in ethanol in a 50 mL round-bottom flask, add o-phenylenediamine and a catalytic amount of Chloramine-T.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion of the reaction, the product often precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product to obtain pure 2,3-diphenylquinoxaline.

Application III: Halogenation Reactions - A Green Approach

Chloramine-T is a well-established and efficient reagent for the chlorination of a variety of organic substrates. Its use often presents a greener alternative to traditional chlorinating agents like elemental chlorine or sulfuryl chloride. A notable application is the regioselective chlorination of electron-rich heterocyclic systems.

Mechanistic Rationale: Electrophilic Aromatic Substitution

In these reactions, Chloramine-T acts as a source of an electrophilic chlorine species (Cl+). The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the electron-rich heterocycle attacks the electrophilic chlorine, leading to the formation of a sigma complex, which then rearomatizes by losing a proton.

Experimental Protocol: C-3 Chlorination of Imidazo[1,2-a]pyridines

This protocol is based on an environmentally friendly method for the chlorination of imidazoheterocycles.

Materials:

-

Imidazo[1,2-a]pyridine (0.5 mmol)

-

Chloramine-T (1 equiv, 114 mg)

Procedure:

-

In an oven-dried reaction tube, mix the imidazo[1,2-a]pyridine and Chloramine-T.

-

Stir the neat (solvent-free) reaction mixture at room temperature in ambient air for 5 minutes.

-

Monitor the reaction to completion using TLC.

-

After completion, extract the reaction mixture with ethyl acetate (10 mL).

-

Filter the mixture to remove insoluble by-products (p-toluenesulfonamide).

-

The filtrate can be concentrated under reduced pressure to yield the chlorinated product, which can be further purified by column chromatography if necessary.

Further Applications and Future Outlook

The versatility of Chloramine-T as a catalyst extends to other important transformations, including:

-

Oxidation of Alcohols: Chloramine-T can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction conditions can be tuned to achieve high selectivity.

-

Paal-Knorr Pyrrole Synthesis: This reagent can catalyze the condensation of 1,4-dicarbonyl compounds with amines to form substituted pyrroles, a fundamental heterocyclic motif.

-

Hofmann Rearrangement: Chloramine-T can be employed as the oxidant in the Hofmann rearrangement of primary amides to amines.

The continued exploration of Chloramine-T's reactivity is expected to uncover new catalytic applications, further cementing its status as a powerful and sustainable tool in the arsenal of the modern organic chemist. Its low cost, stability, and multifaceted reactivity make it an attractive alternative to more expensive and hazardous reagents.

References

-

Sowmya, P. T., et al. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ChemistrySelect, 6(38), 10229-10257. Available at: [Link]

-

Rai, K. M. L., et al. (n.d.). Chloramine-T In Heterocyclic Synthesis;1A Simple Procedure for the Generation of Nitrilimines and Its Application to the Synthesis of Pyrazolines. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chloramine-T, N-chloro tosylamide sodium salt. Retrieved from [Link]

- Indian Journal of Advances in Chemical Science. (2013). Chloromine-T :A Simple and Efficient Catalyst for One-Pot Synthesis of Biginelly 3,4 -dihydropyrimidin-2(1H)-ones. Indian Journal of Advances in Chemical Science, 1(2), 112-116.

-

Patsnap Synapse. (2024). What is the mechanism of Chloramine T?. Retrieved from [Link]

- Campbell, M. M., & Johnson, G. (1978). Chloramine T and related N-halogeno-N-metallo reagents. Chemical Reviews, 78(1), 65-79.

-

Wikipedia. (n.d.). Chloramine-T. Retrieved from [Link]

- Nayak, Y. N., et al. (2022). Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile reagent in organic synthesis and analytical chemistry: An up to date review. Journal of Saudi Chemical Society, 26(2), 101416.

-

ResearchGate. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). A green synthesis of quinoxaline derivatives & their biological actives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile reagent in organic synthesis and analytical chemistry: An up to date review | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidation of crotyl alcohol by N-chloro-4-methylbenzene sulphonamide in acidic medium and in alkaline media in the presence of os(VIII) catalyst-a kinetic pathway. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Science. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Tin(lV) catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. Retrieved from [Link]

- Dey, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3237-3243.

-

National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2019). Hofmann rearrangement via chloroamide not working?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.

-

ResearchGate. (n.d.). Use of N‐chloro‐N‐methyl‐p‐toluenesulfonamide in N‐chlorination reactions | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of some catecholamines by sodium N-chloro-p-toluenesulfonamide in acid medium: A kinetic and mechanistic approach. Retrieved from [Link]

-

ACS Publications. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Applications of Chloramine-T. Retrieved from [Link]

-

Arkat USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]

-

Arkivoc. (n.d.). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. Retrieved from [Link]

-

YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]

-

OUCI. (n.d.). Multicomponent Reactions Applied to Total Synthesis of Biologically Active Molecules: A Short Review. Retrieved from [Link]

- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

-

Chemical Communications (RSC Publishing). (n.d.). Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Retrieved from [Link]

Application Notes & Protocols: Selective Oxidation of Sulfides to Sulfoxides using N-Chloro-p-toluenesulfonamide (Chloramine-T)

Introduction: The Challenge of Selective Sulfoxidation

The oxidation of sulfides to sulfoxides represents a pivotal transformation in organic synthesis. Sulfoxides are not merely intermediates for the production of sulfones; they are key structural motifs in a multitude of biologically active molecules and pharmaceuticals, including anti-ulcer agents (proton pump inhibitors), antibacterial compounds, and cardiovascular drugs.[1] Furthermore, their unique stereochemical properties make chiral sulfoxides valuable synthons in asymmetric synthesis.

A primary challenge in this conversion is preventing over-oxidation to the corresponding sulfone.[1] Many potent oxidizing agents lack the subtlety to halt the reaction at the sulfoxide stage, leading to diminished yields and complex purification procedures. Consequently, the development of mild, selective, and efficient oxidation systems is of paramount importance to the chemical and pharmaceutical industries.[1][2] N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T, emerges as a highly effective reagent for this purpose. As the sodium salt of an N-chloro-sulfonamide, it is an inexpensive, stable, and versatile oxidant that can operate under mild conditions, offering excellent chemoselectivity.[3][4]

This guide provides an in-depth examination of Chloramine-T's application in sulfide oxidation, detailing the underlying mechanism, comprehensive experimental protocols, and critical safety considerations for researchers and drug development professionals.

The Reagent: Understanding Chloramine-T

Chloramine-T (TsNClNa) is a stable, water-soluble solid that serves as a source of electrophilic chlorine ("Cl+").[3] Its reactivity is moderated compared to harsher chlorinating agents, which is the key to its selectivity. In solution, particularly in the presence of water or protic solvents, Chloramine-T establishes equilibria to form various active oxidizing species, including hypochlorous acid (HOCl).[3][5] This controlled release of the active oxidant allows for a more nuanced reaction with sensitive functional groups like sulfides.

The diverse nature of Chloramine-T allows it to act as a source for halonium cations and nitrogen anions, making it a versatile tool for various molecular transformations beyond simple oxidation.[3]

Reaction Mechanism: A Stepwise Approach to Selectivity

The selective oxidation of a sulfide to a sulfoxide by Chloramine-T proceeds through a well-defined, multi-step mechanism. The causality behind the method's success lies in the formation and subsequent hydrolysis of a key intermediate, which kinetically favors the sulfoxide product over the sulfone.

The proposed mechanism involves two primary stages:

-

Electrophilic Attack and Formation of a Chlorosulfonium Intermediate: The reaction initiates with the nucleophilic sulfur atom of the sulfide attacking the electrophilic chlorine atom of Chloramine-T. This step forms a highly reactive chlorosulfonium salt intermediate and releases the p-toluenesulfonamide anion.[6] This is the crucial chlorine transfer step that sets the stage for oxidation.[6]

-

Hydrolysis to the Sulfoxide: The chlorosulfonium intermediate is susceptible to nucleophilic attack by water (or another nucleophile present in the reaction mixture). Water attacks the sulfur center, leading to the displacement of a chloride ion and the formation of a protonated sulfoxide. A final deprotonation step yields the neutral sulfoxide product and regenerates the p-toluenesulfonamide.

The selectivity arises because the resulting sulfoxide is significantly less nucleophilic than the starting sulfide. This deactivation slows the rate of a second oxidation step to the sulfone, allowing the reaction to be stopped cleanly at the sulfoxide stage under controlled conditions.

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chloramine-T - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

Validation & Comparative

A Senior Application Scientist's Guide to Peptide Radioiodination: Chloramine-T vs. Iodogen

Authored for Researchers, Scientists, and Drug Development Professionals